rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride
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Overview
Description
rac-(1R,5S,6S)-3-Azabicyclo[320]heptan-6-ol hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group and the hydrochloride salt. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. This interaction can result in a range of biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride
- rac-(1R,3R,5S,6S)-3-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride .
Uniqueness
rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group within the bicyclic ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKPHELWJMSDHY-YAFCINRGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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